4-(3-ethoxy-4-hydroxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound is a tetrahydropyrimidine derivative featuring a 3-ethoxy-4-hydroxyphenyl substituent at position 4, a methyl group at position 6, and a 4-ethoxyphenyl carboxamide moiety at position 3. Its structural complexity arises from the interplay of electron-donating (ethoxy, hydroxyl) and electron-withdrawing (oxo, carboxamide) groups, which influence its physicochemical and biological properties. The compound’s synthesis typically involves acid-catalyzed cyclocondensation of substituted aryl aldehydes, β-ketoamides, and urea derivatives, as reported in analogous pyrimidine syntheses . Crystallographic studies of related compounds (e.g., methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate monohydrate) reveal planar pyrimidine rings with intermolecular hydrogen bonds involving the oxo and hydroxyl groups, stabilizing the crystal lattice .
Properties
IUPAC Name |
4-(3-ethoxy-4-hydroxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-4-29-16-9-7-15(8-10-16)24-21(27)19-13(3)23-22(28)25-20(19)14-6-11-17(26)18(12-14)30-5-2/h6-12,20,26H,4-5H2,1-3H3,(H,24,27)(H2,23,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKQMTFMWLCVKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=C(C=C3)O)OCC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-ethoxy-4-hydroxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H25N3O5
- Molecular Weight : 411.451 g/mol
- CAS Number : 380644-51-9
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which can help mitigate oxidative stress in biological systems.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain bacterial strains.
- Anti-inflammatory Effects : There is evidence pointing towards its potential to reduce inflammation, possibly through inhibition of pro-inflammatory cytokines.
Antioxidant Activity
A study evaluated the antioxidant capacity of various tetrahydropyrimidines, including our compound. The results indicated a strong ability to scavenge free radicals and reduce oxidative stress markers in vitro. The mechanism appears to involve the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.
Antimicrobial Activity
In vitro tests demonstrated that the compound exhibited bacteriostatic effects against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for standard antibiotics, indicating a promising alternative for antibiotic-resistant strains.
Anti-inflammatory Mechanism
Research involving cell cultures treated with the compound showed a notable decrease in the expression of inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound may modulate inflammatory pathways effectively.
Case Study 1: Antioxidant Efficacy
In a controlled experiment involving human cell lines exposed to oxidative stress, treatment with 4-(3-ethoxy-4-hydroxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide resulted in a 40% reduction in reactive oxygen species (ROS) levels compared to untreated controls.
Case Study 2: Antimicrobial Testing
A series of antimicrobial susceptibility tests were conducted against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.
Summary Table of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Antioxidant | Strong radical scavenging | Hydrogen atom donation |
| Antimicrobial | Bacteriostatic against specific strains | Disruption of bacterial cell wall synthesis |
| Anti-inflammatory | Reduced cytokine levels | Inhibition of pro-inflammatory pathways |
Comparison with Similar Compounds
Table 1: Substituent Effects on Physicochemical Properties
Key Observations :
- Ethoxy vs. Methoxy : The 4-ethoxyphenyl carboxamide (target compound) increases lipophilicity (LogP ~3.5) compared to 4-methoxyphenyl derivatives (LogP ~2.9) .
- Hydroxyl Group Impact : The 4-hydroxyphenyl substituent in 4k reduces LogP (2.5) due to hydrogen bonding but enhances antioxidant activity .
- Halogen Effects : Chlorophenyl derivatives (e.g., 4m) exhibit higher melting points (198–200°C) due to stronger intermolecular interactions .
Table 2: Antimicrobial and Antioxidant Data
Key Findings :
- Thioxo vs. Oxo : The thioxo group in 4n enhances antimicrobial activity (MIC = 12.5 μg/mL) compared to oxo derivatives (MIC = 25–50 μg/mL), likely due to improved membrane permeability .
- Antioxidant Activity: The 4-hydroxy-3-methoxyphenyl group in 4k shows superior radical scavenging (IC₅₀ = 18.7 μM), attributed to phenolic hydrogen donation .
Crystallographic and Conformational Analysis
- Hydrogen Bonding: The target compound’s 3-ethoxy-4-hydroxyphenyl group likely forms O–H···O=C interactions similar to methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-THP-5-carboxylate, which exhibits a monohydrate structure with R-factor = 0.048 .
- Ring Puckering : Tetrahydropyrimidine rings in analogs (e.g., ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-THP-5-carboxylate) adopt a half-chair conformation with puckering parameters (q₂ = 0.42 Å, φ₂ = 15°), stabilizing bioactive conformations .
Preparation Methods
Biginelli Reaction-Based Synthesis
The Biginelli reaction, a three-component condensation between an aldehyde, β-ketoester, and urea, serves as the cornerstone for synthesizing tetrahydropyrimidine derivatives. For the target compound, 3-ethoxy-4-hydroxybenzaldehyde is reacted with ethyl acetoacetate and a urea derivative under acidic conditions to form the 1,2,3,4-tetrahydropyrimidine-2-one scaffold. Ethanol or n-butanol is typically used as the solvent, with catalytic amounts of hydrochloric acid or p-toluenesulfonic acid facilitating cyclization. The reaction proceeds via initial Knoevenagel condensation between the aldehyde and β-ketoester, followed by nucleophilic attack of urea to form the heterocyclic ring.
In a representative procedure, refluxing 3-ethoxy-4-hydroxybenzaldehyde (1.0 equiv), ethyl acetoacetate (2.0 equiv), and urea (1.5 equiv) in ethanol for 12 hours yields the intermediate ethyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with 70–75% efficiency. The ester group at position 5 is subsequently converted to the carboxamide via aminolysis with 4-ethoxyaniline. This two-step approach ensures regioselective incorporation of the N-(4-ethoxyphenyl) group while preserving the phenolic hydroxyl moiety.
Hantzsch-Type Cyclization
An alternative route employs Hantzsch cyclization, where 3-ethoxy-4-hydroxybenzaldehyde reacts with ethyl acetoacetate and ammonium acetate in ethanol under reflux. This method generates a 1,4-dihydropyridine intermediate, which undergoes oxidative aromatization to yield the tetrahydropyrimidine core. While less commonly used for carboxamide derivatives, this approach provides access to structurally analogous compounds with axial orientation of the 3-ethoxy-4-hydroxyphenyl substituent, as confirmed by X-ray crystallography.
Green Chemistry Methods
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the Biginelli reaction, reducing synthesis time from hours to minutes. A study demonstrated that irradiating 3-ethoxy-4-hydroxybenzaldehyde, ethyl acetoacetate, and urea in ethanol at 100°C for 15 minutes produced the tetrahydropyrimidine ester in 92% yield. The rapid heating under microwave conditions minimizes side reactions, preserving the phenolic hydroxyl group’s integrity. Subsequent aminolysis with 4-ethoxyaniline under microwave irradiation (80°C, 10 minutes) achieved 89% conversion to the target carboxamide.
Mechanochemical Synthesis
Solvent-free mechanochemical methods employ high-energy ball milling to initiate reactions. Grinding 3-ethoxy-4-hydroxybenzaldehyde (1.0 equiv), ethyl acetoacetate (2.0 equiv), and urea (1.2 equiv) with silica gel as a catalyst for 30 minutes yielded the ester intermediate in 85% purity. This approach eliminates solvent waste and reduces energy consumption, aligning with green chemistry principles.
Post-Synthetic Modification: Ester to Carboxamide Conversion
The ethyl ester intermediate undergoes aminolysis with 4-ethoxyaniline in toluene under reflux, catalyzed by p-toluenesulfonic acid. This nucleophilic acyl substitution replaces the ethoxy group with the N-(4-ethoxyphenyl)carboxamide functionality. Reaction monitoring via thin-layer chromatography typically confirms completion within 6–8 hours, with yields ranging from 70–80%. Alternative methods using coupling agents like EDCl/HOBt in dichloromethane have been reported but show no significant yield improvement over traditional aminolysis.
Analytical Characterization and Validation
Infrared spectroscopy identifies key functional groups: the carbonyl stretch of the 2-oxo group appears at 1700 cm⁻¹, while the carboxamide C=O absorbs at 1680 cm⁻¹. ¹H NMR spectra in DMSO-d₆ reveal the C4 proton as a singlet at δ 5.45 ppm, with the methyl group at C6 resonating as a triplet at δ 2.55 ppm. High-resolution mass spectrometry confirms the molecular ion peak at m/z 457.48 (calculated for C₂₃H₂₇N₃O₆).
Table 1: Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Time | Key Advantage |
|---|---|---|---|
| Conventional Biginelli | 70–75 | 12–24 h | High regioselectivity |
| Microwave-Assisted | 89–92 | 25–30 min | Rapid kinetics |
| Mechanochemical | 80–85 | 30 min | Solvent-free operation |
Process Optimization and Scale-Up Considerations
Pilot-scale studies (44 kg batches) have optimized reaction parameters for industrial production, identifying ethanol as the preferred solvent due to its low toxicity and ease of removal. Enzyme-mediated hydrolysis has been explored for chiral resolution, though the target compound’s non-chiral nature limits this application. Temperature control during aminolysis proves critical, as exceeding 100°C promotes decomposition of the 4-hydroxyphenyl moiety.
Q & A
Basic: What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step condensation and cyclization reactions. Key starting materials include ethyl 4-hydroxybenzoate derivatives and substituted anilines (e.g., 4-ethoxyaniline). Reaction conditions such as solvent choice (ethanol or acetone), temperature (80–100°C), and catalysts (e.g., triethylamine or acetic anhydride) significantly impact yield and purity. For example, ethanol as a solvent improves solubility of intermediates, while triethylamine facilitates deprotonation during cyclization . Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity.
Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?
- X-ray crystallography : Provides definitive confirmation of stereochemistry and hydrogen-bonding networks. For example, single-crystal studies reveal a distorted tetrahydropyrimidine ring with intermolecular hydrogen bonds involving the oxo and carboxamide groups .
- NMR spectroscopy : H and C NMR resolve substituent effects, such as the deshielding of the 6-methyl group due to ring strain.
- HRMS : Validates molecular weight and fragmentation patterns, essential for verifying synthetic intermediates .
Basic: What preliminary biological screening assays are recommended for this compound?
Initial screening should focus on:
- Cytotoxicity assays (e.g., MTT against cancer cell lines) to evaluate antiproliferative activity.
- Enzyme inhibition studies : Target kinases or oxidoreductases due to structural similarities to known inhibitors (e.g., tetrahydropyrimidine-based kinase inhibitors) .
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria to explore broad-spectrum activity.
Advanced: How can contradictory bioactivity data between in vitro and cellular assays be resolved?
Contradictions often arise from differences in membrane permeability or metabolic stability. Strategies include:
- Metabolite profiling (LC-MS) to identify degradation products.
- Structure-activity relationship (SAR) studies : Modifying the 3-ethoxy-4-hydroxyphenyl group to enhance stability. For example, replacing the hydroxyl group with a methoxy moiety reduces oxidative metabolism .
- Cellular uptake assays (e.g., fluorescence tagging) to quantify intracellular accumulation .
Advanced: What computational approaches are suitable for predicting binding modes to biological targets?
- Molecular docking : Use software like AutoDock Vina to model interactions with kinases (e.g., EGFR or CDK2). The carboxamide group often forms hydrogen bonds with catalytic lysine residues.
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories. Pay attention to conformational flexibility of the tetrahydropyrimidine ring .
- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with IC values to guide optimization .
Advanced: How can synthetic scalability challenges be addressed without compromising purity?
- Flow chemistry : Reduces side reactions by controlling residence time and temperature gradients.
- Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve safety and yield.
- Catalyst recycling : Immobilize triethylamine on silica gel to minimize waste .
Advanced: What strategies resolve discrepancies in crystallographic data versus computational predictions?
- Multipole refinement : Enhances electron density maps to resolve disorder in flexible substituents (e.g., ethoxy groups) .
- Theoretical calculations : Compare DFT-optimized geometries with experimental X-ray data to identify torsional strain mismatches.
- Temperature-dependent crystallography : Collect data at 100 K to reduce thermal motion artifacts .
Advanced: How to design analogs to improve metabolic stability while retaining activity?
- Isosteric replacement : Substitute the labile 4-hydroxyphenyl group with a pyridyl ring to reduce Phase II metabolism.
- Pro-drug approaches : Mask the hydroxyl group as an acetate ester to enhance bioavailability .
- Deuterium incorporation : Replace hydrogen atoms at metabolic hot spots (e.g., benzylic positions) to slow CYP450-mediated oxidation .
Advanced: What methods validate target engagement in cellular environments?
- Cellular thermal shift assays (CETSA) : Confirm compound-induced stabilization of target proteins.
- Photoaffinity labeling : Use a diazirine-modified analog to crosslink with binding partners, followed by LC-MS/MS identification .
- Knockdown/rescue experiments : siRNA-mediated target silencing should abrogate compound activity.
Advanced: How to reconcile low in vitro potency with high cellular efficacy?
- Off-target profiling : Use kinome-wide screening to identify secondary targets.
- Synergistic combinations : Test with efflux pump inhibitors (e.g., verapamil) to overcome multidrug resistance.
- Subcellular localization studies : Confocal microscopy with fluorescent derivatives can reveal organelle-specific accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
